molecular formula C9H8N2O2S B13030004 Methyl7-methylthieno[3,2-d]pyrimidine-4-carboxylate

Methyl7-methylthieno[3,2-d]pyrimidine-4-carboxylate

Cat. No.: B13030004
M. Wt: 208.24 g/mol
InChI Key: DPLWNGLGQXCXSG-UHFFFAOYSA-N
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Description

Methyl7-methylthieno[3,2-d]pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their structural similarity to purines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl7-methylthieno[3,2-d]pyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene with cyanoacetic acid derivatives, followed by cyclization with formamide under acidic conditions . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl7-methylthieno[3,2-d]pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl7-methylthieno[3,2-d]pyrimidine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl7-methylthieno[3,2-d]pyrimidine-4-carboxylate involves the inhibition of specific molecular targets such as protein kinases. By binding to the active site of these enzymes, the compound can disrupt key signaling pathways involved in cell growth and survival. This inhibition can lead to the induction of apoptosis and the suppression of tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl7-methylthieno[3,2-d]pyrimidine-4-carboxylate is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit a broad range of protein kinases makes it a valuable compound in the development of targeted therapies for cancer and other diseases .

Properties

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

methyl 7-methylthieno[3,2-d]pyrimidine-4-carboxylate

InChI

InChI=1S/C9H8N2O2S/c1-5-3-14-8-6(5)10-4-11-7(8)9(12)13-2/h3-4H,1-2H3

InChI Key

DPLWNGLGQXCXSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1N=CN=C2C(=O)OC

Origin of Product

United States

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